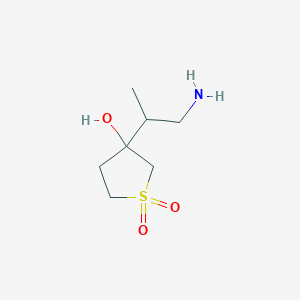
3-(1-Aminopropan-2-yl)-3-hydroxytetrahydrothiophene 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Aminopropan-2-yl)-3-hydroxy-1lambda6-thiolane-1,1-dione is a complex organic compound with a unique structure that includes an aminopropyl group, a hydroxy group, and a thiolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminopropan-2-yl)-3-hydroxy-1lambda6-thiolane-1,1-dione can be achieved through several synthetic routes. One common method involves the reaction of 1-aminopropan-2-ol with a thiolane derivative under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using microwave-assisted techniques to enhance reaction efficiency and yield. The use of microwave irradiation allows for rapid heating and improved reaction kinetics, making it a preferred method for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Aminopropan-2-yl)-3-hydroxy-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.
Substitution: The aminopropyl group can undergo substitution reactions with various electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or alcohols .
Applications De Recherche Scientifique
3-(1-Aminopropan-2-yl)-3-hydroxy-1lambda6-thiolane-1,1-dione has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(1-Aminopropan-2-yl)-3-hydroxy-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. The aminopropyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The hydroxy and thiolane groups contribute to the compound’s reactivity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other aminopropyl derivatives and thiolane-containing molecules. Examples are 1-aminopropan-2-ol and thiolane-1,1-dione .
Uniqueness
What sets 3-(1-Aminopropan-2-yl)-3-hydroxy-1lambda6-thiolane-1,1-dione apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C7H15NO3S |
|---|---|
Poids moléculaire |
193.27 g/mol |
Nom IUPAC |
3-(1-aminopropan-2-yl)-1,1-dioxothiolan-3-ol |
InChI |
InChI=1S/C7H15NO3S/c1-6(4-8)7(9)2-3-12(10,11)5-7/h6,9H,2-5,8H2,1H3 |
Clé InChI |
NVYNZDCJAPJVIG-UHFFFAOYSA-N |
SMILES canonique |
CC(CN)C1(CCS(=O)(=O)C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


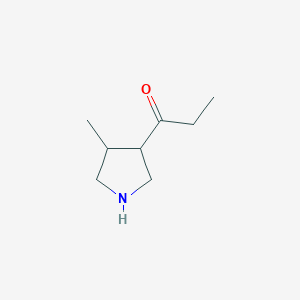
![5,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13175383.png)
![2-[Cyclopentyl(methyl)amino]pyrimidine-5-carbaldehyde](/img/structure/B13175384.png)
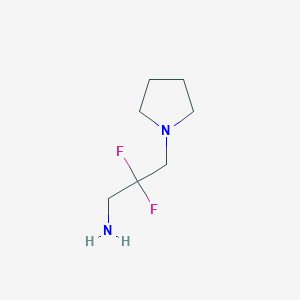
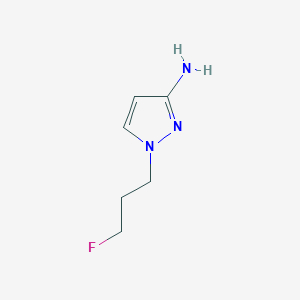
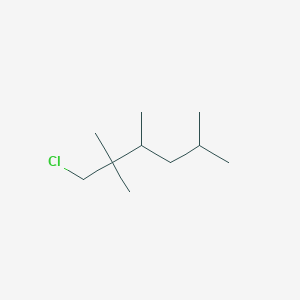
![1-[1-(Aminomethyl)cyclobutyl]ethan-1-one](/img/structure/B13175410.png)
![N-[4-(Aminomethyl)-1,3-thiazol-2-YL]butanamide](/img/structure/B13175416.png)


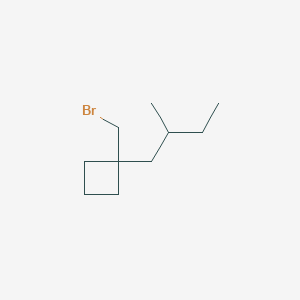

![(2E)-3-[5-(Aminomethyl)-1-methyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B13175453.png)

